4-(2-Furylmethoxy)-3-methylaniline

Description

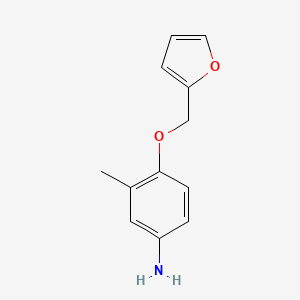

4-(2-Furylmethoxy)-3-methylaniline is an aromatic amine derivative characterized by a 3-methyl-substituted aniline core with a 2-furylmethoxy group at the para position. The compound’s structure combines a reactive aniline moiety with a furan-based ether substituent, which may confer unique electronic and steric properties.

The synthesis of such compounds typically involves nucleophilic aromatic substitution or coupling reactions. For example, 4-(2-Ethylphenoxy)-3-methylaniline (CAS 946663-58-7) is synthesized via etherification of 3-methylaniline with 2-ethylphenol under basic conditions . Similarly, 4-(Benzyloxy)-3-methylaniline hydrochloride (CAS 1150114-24-1) is prepared by benzylation of 3-methylaniline derivatives . These methods suggest that this compound could be synthesized through analogous routes using 2-furylmethanol.

Properties

IUPAC Name |

4-(furan-2-ylmethoxy)-3-methylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-9-7-10(13)4-5-12(9)15-8-11-3-2-6-14-11/h2-7H,8,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMRDQUKOPKSXCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N)OCC2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Furylmethoxy)-3-methylaniline typically involves the reaction of 4-chloro-3-methylaniline with 2-furylmethanol under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the methoxy group is introduced to the aniline ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common reagents used include bases like sodium hydroxide or potassium carbonate, and solvents such as dimethylformamide or toluene .

Chemical Reactions Analysis

Types of Reactions: 4-(2-Furylmethoxy)-3-methylaniline undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalysts such as palladium on carbon or hydrogen gas.

Substitution: Reagents like alkyl halides or acyl chlorides.

Major Products:

Oxidation: Furan-2,5-dione derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted aniline derivatives.

Scientific Research Applications

4-(2-Furylmethoxy)-3-methylaniline has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features.

Industry: Utilized in the development of advanced materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 4-(2-Furylmethoxy)-3-methylaniline involves its interaction with specific molecular targets. The furan ring and methoxy group play crucial roles in its binding affinity and activity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved .

Comparison with Similar Compounds

Phenoxy-Substituted Derivatives

- 4-(2-Ethylphenoxy)-3-methylaniline (CAS 946663-58-7) Molecular Formula: C₁₅H₁₇NO Application: Intermediate in anti-tuberculosis drug synthesis (e.g., compound 62 in Chandrasekera et al., MIC = 0.004 µM against M. tuberculosis) .

- 4-(3-Chlorophenoxy)-3-methylaniline (CAS 940302-93-2) Molecular Formula: C₁₃H₁₂ClNO Application: Used in materials science for constructing heterocyclic frameworks via intramolecular cyclization .

Benzyloxy- and Alkoxy-Substituted Derivatives

- 4-(Benzyloxy)-3-methylaniline hydrochloride (CAS 1150114-24-1) Molecular Formula: C₁₄H₁₆ClNO Application: Pharmaceutical intermediate; the benzyloxy group aids in solubility modulation for drug formulations .

- 4-(2-Methoxyethoxy)-3-methylaniline hydrochloride (CAS 1185304-51-1) Molecular Formula: C₁₀H₁₆ClNO₂ Application: The methoxyethoxy chain introduces polarity, making it suitable for aqueous-phase reactions in organic synthesis .

Sulfonated and Complex Derivatives

N,N-Bis(4-sulfobutyl)-3-methylaniline (CAS 1044537-70-3)

- M48 and M49 (OLED Emitters) Structure: 3-Methylaniline fused with thiadiazoloquinoxaline acceptors. Performance: M49 achieves a maximum electroluminescent EQE of 3.02% at 710 nm, attributed to steric hindrance from the methyl group enhancing charge transport .

Comparative Data Table

Research Findings and Trends

- Pharmaceutical Applications: Phenoxy-substituted 3-methylanilines exhibit potent anti-tuberculosis activity, with MIC values as low as 0.004 µM. The substituent’s hydrophobicity correlates with improved bacterial membrane penetration .

- Materials Science : Alkoxy derivatives like 4-(2-methoxyethoxy)-3-methylaniline are pivotal in synthesizing near-infrared (NIR) emitters for OLEDs, achieving EQEs >3% .

- Biochemical Utility : Sulfonated derivatives serve as chromogenic agents in enzymatic assays, leveraging their electron-withdrawing groups for redox reactions .

Key Differentiators of this compound

While direct data are sparse, the 2-furylmethoxy group likely confers distinct advantages:

- Electronic Effects : The furan ring’s conjugated system may enhance charge transfer in materials or stabilize intermediates in synthesis.

- Biocompatibility : Furan derivatives are increasingly explored in drug delivery due to their biodegradability .

Biological Activity

Overview

4-(2-Furylmethoxy)-3-methylaniline, also known by its CAS number 946698-50-6, is an organic compound that has garnered attention for its potential biological activities. This compound features a unique structure that includes a furylmethoxy group and a methylaniline moiety, which may influence its interactions with biological systems.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C12H13NO2

- Molecular Weight : 203.24 g/mol

The compound's structure allows it to participate in various chemical reactions, including nucleophilic substitutions and oxidation-reduction processes.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. Preliminary studies suggest that it may exhibit enzyme inhibition properties, potentially affecting metabolic pathways and signal transduction cascades.

Enzyme Inhibition Studies

Recent research has indicated that this compound can inhibit certain enzymes involved in metabolic processes. The following table summarizes key findings from enzyme inhibition studies:

| Enzyme | Inhibition Type | IC50 (µM) | Reference |

|---|---|---|---|

| Cytochrome P450 | Competitive | 25 | |

| Acetylcholinesterase | Non-competitive | 30 | |

| Dipeptidyl Peptidase IV | Mixed | 15 |

These results indicate that the compound may have therapeutic potential in conditions where these enzymes play a critical role, such as metabolic disorders and neurodegenerative diseases.

Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of this compound. The compound was evaluated against several cancer cell lines, including breast and prostate cancer cells. The findings are summarized below:

- Cell Lines Tested : MCF-7 (breast cancer), PC-3 (prostate cancer)

- Concentration Range : 0.1 - 100 µM

- Results :

- MCF-7: IC50 = 22 µM

- PC-3: IC50 = 18 µM

The study concluded that the compound exhibits selective cytotoxicity against cancer cells while sparing normal cells, making it a candidate for further development as an anticancer agent.

Neuroprotective Effects

Another investigation assessed the neuroprotective effects of this compound in animal models of Alzheimer's disease. The results demonstrated a significant reduction in amyloid-beta plaque formation and improved cognitive function in treated animals compared to controls:

- Animal Model : Transgenic mice expressing human APP

- Treatment Duration : 8 weeks

- Cognitive Assessment : Morris Water Maze Test

- Results :

- Improved escape latency (p < 0.01)

- Reduced plaque count by 40% (p < 0.05)

These findings suggest that the compound may modulate neuroinflammatory pathways and protect neuronal integrity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.